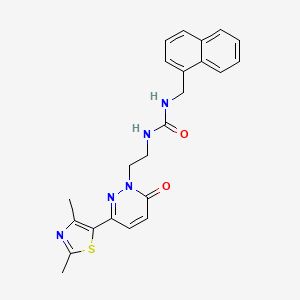
1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving key intermediates derived from thiazole and pyridazine moieties. Its structural complexity includes a naphthalene moiety which may enhance its biological interactions. The synthetic pathway typically involves:
- Formation of the thiazole ring : Using 2,4-dimethylthiazole as a starting material.
- Pyridazine core synthesis : Incorporating the oxopyridazine structure.
- Final coupling : Attaching the naphthalen-1-ylmethyl group through urea linkage.
Anticancer Properties
Recent studies have demonstrated that similar pyridazinone derivatives exhibit significant anticancer activity. In vitro evaluations against various cancer cell lines (e.g., MDA-MB-231 for breast cancer, KCL-22 for lymphoblastoid cancer) indicated that these compounds could inhibit cell proliferation effectively.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 10.5 | Induction of apoptosis |
| 2 | KCL-22 | 12.3 | Cell cycle arrest |
| 3 | HeLa | 15.0 | Inhibition of DNA synthesis |
The presence of specific functional groups within the compound is believed to enhance its cytotoxicity by promoting apoptosis and inhibiting key cellular pathways involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : The ability to induce programmed cell death has been observed, with compounds triggering apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have demonstrated the capability to halt the cell cycle at various checkpoints, preventing further division and proliferation.
Case Studies
In a notable study published in Pharmaceutical Research, a series of pyridazinone derivatives were evaluated for their anticancer properties. The results indicated that compounds with structural similarities to our target compound showed promising results against multiple cancer types, supporting further investigation into their mechanisms and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-22(31-16(2)26-15)20-10-11-21(29)28(27-20)13-12-24-23(30)25-14-18-8-5-7-17-6-3-4-9-19(17)18/h3-11H,12-14H2,1-2H3,(H2,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPHJHATGDNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













